molecular formula C15H24O2 B6154259 4-(adamantan-1-yl)-2-methylbutanoic acid CAS No. 1603845-48-2

4-(adamantan-1-yl)-2-methylbutanoic acid

Cat. No.: B6154259
CAS No.: 1603845-48-2
M. Wt: 236.35 g/mol
InChI Key: VEBAECXBNHWWDW-UHFFFAOYSA-N
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Description

4-(adamantan-1-yl)-2-methylbutanoic acid is an organic compound that features an adamantane moiety, a highly stable and rigid tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(adamantan-1-yl)-2-methylbutanoic acid typically involves the introduction of the adamantane group into a butanoic acid framework. One common method involves the reaction of adamantane derivatives with suitable butanoic acid precursors under controlled conditions. For example, adamantane can be functionalized to introduce reactive groups, which are then coupled with butanoic acid derivatives through nucleophilic substitution or addition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(adamantan-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 4-(adamantan-1-yl)-2-methylbutanoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance the binding affinity and specificity of the compound, leading to more effective inhibition or modulation of the target . Molecular docking studies and biological assays are commonly used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives, such as:

  • 1-adamantylamine
  • 1-adamantanol
  • 1-adamantylcarboxylic acid

Uniqueness

4-(adamantan-1-yl)-2-methylbutanoic acid is unique due to the specific positioning of the adamantane group and the butanoic acid framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other adamantane derivatives may not be as effective .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(adamantan-1-yl)-2-methylbutanoic acid involves the reaction of 1-adamantanol with 2-methylbutyryl chloride in the presence of a base to form the corresponding acid chloride. The acid chloride is then reacted with water to form the carboxylic acid.", "Starting Materials": [ "1-adamantanol", "2-methylbutyryl chloride", "Base (e.g. triethylamine)", "Water" ], "Reaction": [ "Step 1: 1-adamantanol is reacted with 2-methylbutyryl chloride in the presence of a base (e.g. triethylamine) to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with water to form the carboxylic acid, 4-(adamantan-1-yl)-2-methylbutanoic acid." ] }

CAS No.

1603845-48-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

4-(1-adamantyl)-2-methylbutanoic acid

InChI

InChI=1S/C15H24O2/c1-10(14(16)17)2-3-15-7-11-4-12(8-15)6-13(5-11)9-15/h10-13H,2-9H2,1H3,(H,16,17)

InChI Key

VEBAECXBNHWWDW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)O

Purity

95

Origin of Product

United States

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